molecular formula C12H16FN B1340242 (S)-3-(4-Fluorobenzyl)piperidine CAS No. 275815-80-0

(S)-3-(4-Fluorobenzyl)piperidine

Número de catálogo: B1340242
Número CAS: 275815-80-0
Peso molecular: 193.26 g/mol
Clave InChI: WATWKPHWUDHKGA-NSHDSACASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(S)-3-(4-Fluorobenzyl)piperidine is a useful research compound. Its molecular formula is C12H16FN and its molecular weight is 193.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Isotopomers

  • Convenient Synthesis Methods : A study by Proszenyák et al. (2005) describes methods for synthesizing isotopomers of 4-(4-fluorobenzyl)piperidine. They utilized the Grignard reaction and a catalytic H/D exchange in benzylic positions for synthesis (Proszenyák et al., 2005).

Pharmaceutical Intermediates

  • Catalytic Hydrogenation for Pharmaceutical Intermediates : Research by Proszenyák et al. (2004) explored the catalytic hydrogenation of 4-(4-fluorobenzyl)pyridine to produce 4-(4-fluorobenzyl)piperidine, a valuable pharmaceutical intermediate. This process is a key step in an industrially feasible synthesis for pharmaceuticals (Proszenyák et al., 2004).

Histone Deacetylase Inhibitors

  • HDAC Inhibitors in Cancer Therapy : A study by Thaler et al. (2012) reports the synthesis of spiro[chromane-2,4′-piperidine] derivatives, including 4-fluorobenzyl, as novel histone deacetylase (HDAC) inhibitors. These compounds showed promising in vivo antitumor activity, particularly in HCT-116 xenograft models (Thaler et al., 2012).

Monoamine Transporter Interactions

  • Monoamine Transporter Affinity : Kolhatkar et al. (2003) explored the affinity of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues at dopamine, serotonin, and norepinephrine transporters. They synthesized a series of derivatives and evaluated their activity, with specific focus on binding affinities and structural constraints (Kolhatkar et al., 2003).

Radiotracer Development

  • PET Imaging of NMDA Receptors : Labas et al. (2011) developed specific PET radioligands containing the 4-(4-fluorobenzyl)piperidine moiety for imaging the NR2B NMDA receptors. This work highlights the potential of such compounds in positron emission tomography (PET) imaging, although the study identified issues with poor brain penetration and radiodefluorination (Labas et al., 2011).

Cyclotriphosphazene Derivatives

  • Bioactive Phosphazene Derivatives : Binici et al. (2021) synthesized and characterized 4-fluorobenzyl-spiro(N/O)cyclotriphosphazene derivatives, exploring their antibacterial, antifungal, and antiproliferative activities. This research broadens the scope of applications for (S)-3-(4-Fluorobenzyl)piperidine in medicinal chemistry (Binici et al., 2021).

Acetylcholinesterase Inhibition

  • Inhibitors for Acetylcholinesterase : Lee et al. (2000) studied derivatives of 1-(4-fluorobenzyl)piperidine for potential application as acetylcholinesterase (AChE) inhibitors, although they encountered limitations in brain region specificity (Lee et al., 2000).

Anti-tubercular Agents

  • Tuberculosis Drug Discovery : Odingo et al. (2014) evaluated the 2,4-diaminoquinazoline series, which includes compounds with the N-(4-fluorobenzyl)piperidine structure, as potential anti-tubercular agents. Their structure-activity relationship studies provided insights for tuberculosis drug discovery (Odingo et al., 2014).

Propiedades

IUPAC Name

(3S)-3-[(4-fluorophenyl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN/c13-12-5-3-10(4-6-12)8-11-2-1-7-14-9-11/h3-6,11,14H,1-2,7-9H2/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATWKPHWUDHKGA-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70479204
Record name (S)-3-(4-Fluorobenzyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70479204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

275815-80-0
Record name (S)-3-(4-Fluorobenzyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70479204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-(4-Fluorobenzyl)piperidine
Reactant of Route 2
(S)-3-(4-Fluorobenzyl)piperidine
Reactant of Route 3
(S)-3-(4-Fluorobenzyl)piperidine
Reactant of Route 4
(S)-3-(4-Fluorobenzyl)piperidine
Reactant of Route 5
(S)-3-(4-Fluorobenzyl)piperidine
Reactant of Route 6
(S)-3-(4-Fluorobenzyl)piperidine
Customer
Q & A

Q1: What is the significance of the stereochemistry in the synthesis of (S)-3-(4-Fluorobenzyl)piperidine for its application in the target molecule?

A1: The research paper focuses on synthesizing a CCR3 antagonist, where this compound serves as a key building block []. The stereoselective synthesis of the (S)-enantiomer is crucial because different enantiomers of a molecule can exhibit distinct biological activities. While the specific interaction of this compound with the CCR3 receptor isn't detailed in the paper, it's highly likely that the (S)-configuration is vital for achieving the desired antagonistic activity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.